molecular formula C12H22O6 B3368149 (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate CAS No. 20563-11-5

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

Cat. No.: B3368149
CAS No.: 20563-11-5
M. Wt: 262.3 g/mol
InChI Key: VQYGZOOQRFNLFW-UHFFFAOYSA-N
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Description

The introduction of specific functional groups into ester compounds is a fundamental strategy in materials science to impart desired characteristics to polymers, such as improved thermal stability, enhanced mechanical strength, and tailored reactivity for cross-linking or further modification. These functionalized esters serve as monomers, intermediates, or additives in the synthesis of a wide array of polymeric materials, including polyesters, polyurethanes, and alkyd resins. The precise nature and placement of these functional groups dictate the final properties and applications of the resulting polymer.

Mono-esters that possess two or more hydroxyl groups are a unique class of functionalized molecules. These compounds, such as (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (B1204190), are characterized by the presence of both a single ester linkage and multiple free hydroxyl groups. This dual functionality allows them to act as versatile building blocks in polymerization reactions. The hydroxyl groups provide sites for further esterification or reaction with other functional groups, such as isocyanates, leading to the formation of branched or cross-linked polymer networks. This capability is crucial in the production of thermosetting resins and coatings where a high degree of cross-linking is required to achieve desirable properties like hardness and chemical resistance.

The presence of pendant hydroxyl groups along a polymer chain can also enhance properties such as hydrophilicity, adhesion, and biocompatibility. Furthermore, these hydroxyls serve as handles for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's surface properties or to introduce new functionalities.

Adipic acid, a six-carbon dicarboxylic acid, has been a cornerstone in the polymer industry for decades, most notably in the production of Nylon 6,6. Its derivatives, particularly adipate esters, have a long history as monomers and intermediates in the synthesis of polyesters and as plasticizers. Adipate-based polyesters are known for their flexibility and low-temperature performance, attributes that are directly related to the linear and flexible nature of the adipate backbone. Current time information in IN.biointerfaceresearch.com

Historically, simple diol esters of adipic acid, such as diethylene glycol adipate, have been used to create flexible polyester (B1180765) polyols for polyurethane applications. poliuretanos.com.br The evolution of this field has seen a shift towards more complex and functionalized adipate monomers to achieve enhanced performance characteristics. The introduction of additional functional groups, such as the hydroxyl groups in (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate, represents a strategic approach to creating polymers with a higher degree of complexity and functionality. These advanced monomers enable the synthesis of materials with improved cross-linking density, leading to enhanced mechanical properties and thermal stability in coatings and elastomers. mdpi.com

The structure of this compound is of particular interest from an organic chemistry perspective. It is a half-ester of adipic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, more commonly known as trimethylolpropane (B17298). wikipedia.org The formation of a mono-ester from a triol and a diacid is a result of controlled esterification, where one of the three hydroxyl groups of trimethylolpropane reacts with one of the two carboxylic acid groups of adipic acid.

The key structural features of this molecule are the two remaining primary hydroxyl groups and the single free carboxylic acid group. This trifunctional nature (two hydroxyls and one carboxyl) makes it a valuable A2B type monomer in step-growth polymerization, where 'A' represents the carboxylic acid group and 'B' represents the hydroxyl groups. This can lead to the formation of hyperbranched polymers.

The neopentyl-like core of the trimethylolpropane moiety, with a quaternary carbon atom bonded to the hydroxymethyl groups, imparts significant steric hindrance. This steric bulk can influence the reactivity of the remaining functional groups and can impact the properties of polymers derived from it, potentially enhancing thermal and chemical stability.

PropertyValue
IUPAC Name This compound
Molecular Formula C12H22O6
CAS Number 20563-11-5
Molar Mass 262.30 g/mol
Functional Groups 2 x Hydroxyl (-OH), 1 x Carboxylic Acid (-COOH), 1 x Ester (-COO-)

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its chemical nature allows for well-founded inferences based on the extensive research on its precursors and analogous structures.

The synthesis of such a molecule would typically involve the reaction of trimethylolpropane with an excess of adipic acid or adipic anhydride (B1165640) under conditions that favor mono-esterification. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of di- and tri-esters of trimethylolpropane.

In the realm of materials science, this compound would be a prime candidate for use as a functional monomer in the synthesis of:

Polyester Resins: The free carboxylic acid and hydroxyl groups can participate in polycondensation reactions to form branched polyesters. These are often used in coatings and adhesives where high cross-link density is beneficial. poliuretanos.com.br

Polyurethane Dispersions (PUDs): The presence of a free carboxylic acid group can be used to introduce ionic centers into a polyurethane backbone, which is a common strategy for creating stable aqueous PUDs for environmentally friendly coatings.

Alkyd Resins: As a polyol with a carboxylic acid functionality, it can be incorporated into alkyd resin formulations, reacting with other polyols, fatty acids, and dicarboxylic acids to create binders for paints and varnishes. mdpi.com

The structural arrangement of the functional groups is also significant. The two primary hydroxyl groups are expected to have similar reactivity, while the carboxylic acid provides a different type of reactive site. This differential reactivity can be exploited in sequential polymerization processes to create well-defined polymer architectures.

Precursor CompoundKey Contribution to Final Structure
Trimethylolpropane Provides a branched, neopentyl-like core with two primary hydroxyl groups, contributing to thermal stability and cross-linking potential. wikipedia.org
Adipic Acid Introduces a flexible six-carbon chain and a terminal carboxylic acid group, imparting flexibility and an additional reactive site. Current time information in IN.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2,2-bis(hydroxymethyl)butoxy]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-2-12(7-13,8-14)9-18-11(17)6-4-3-5-10(15)16/h13-14H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYGZOOQRFNLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174565
Record name (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
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Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20563-11-5
Record name Hexanedioic acid, 1-[2,2-bis(hydroxymethyl)butyl] ester
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Record name (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
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Record name (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
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Record name [2,2-bis(hydroxymethyl)butyl] hydrogen adipate
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Synthetic Methodologies and Reaction Pathways of 2,2 Bis Hydroxymethyl Butyl Hydrogen Adipate

Esterification Strategies for Selective Mono-Adipate Formation

Selective mono-esterification of polyols like trimethylolpropane (B17298) derivatives is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. rsc.org The goal is to facilitate the reaction of one hydroxyl group with one of the two carboxylic acid groups of adipic acid, while minimizing further esterification.

Direct esterification is a common and straightforward method for producing esters, involving the reaction of a carboxylic acid (adipic acid) with an alcohol (a trimethylolpropane derivative). The reaction is an equilibrium process, and to drive it towards the product side, the removal of the water byproduct is essential. asianpubs.orgbiointerfaceresearch.com

To selectively synthesize the mono-adipate, a significant molar excess of the polyol relative to the dicarboxylic acid is typically employed. This stoichiometric imbalance increases the statistical probability that an adipic acid molecule will react with only one polyol molecule. The reaction is generally heated, and water is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or by operating under a vacuum. biointerfaceresearch.comresearchgate.net However, even with a large excess of the polyol, achieving high selectivity for the mono-ester can be difficult, and the final product is often a mixture of mono-, di-, and triesters, along with unreacted starting materials. rsc.org

Transesterification offers an alternative route to direct esterification. This process typically involves reacting a dialkyl ester of the dicarboxylic acid (e.g., dimethyl adipate) with the polyol. acs.org The reaction proceeds by substituting the alcohol moiety of the ester with the polyol. A key advantage is that the byproduct, a low-boiling-point alcohol like methanol, can be more easily removed by distillation than water, which helps to drive the reaction to completion.

Similar to direct esterification, achieving high selectivity for the mono-ester via transesterification is challenging. rsc.org The reaction can proceed to form higher esters. Control over stoichiometry, temperature, and catalyst choice is crucial. In some cases, enzymatic catalysts have shown higher selectivity in transesterification reactions for producing partial esters. researchgate.net The depolymerization of polyesters like poly(ethylene adipate) through transesterification has also been demonstrated, suggesting the versatility of this reaction pathway. acs.org

Catalysts are essential for achieving practical reaction rates and can play a critical role in controlling selectivity. google.com Both homogeneous and heterogeneous catalysts are employed for polyol ester synthesis.

Homogeneous Catalysts : Conventional homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid are widely used due to their low cost and high activity. biointerfaceresearch.comgoogle.com However, they often lead to low selectivity for mono-esters, promoting the formation of di- and tri-esters. rsc.org Furthermore, their use necessitates a difficult separation and neutralization step at the end of the reaction, which can generate significant waste. researchgate.net Organometallic compounds, such as those containing tin, have also been used, demonstrating high conversion rates. bibliotekanauki.pl

Heterogeneous Catalysts : Solid acid catalysts are an attractive alternative as they are easily separated from the reaction mixture by filtration, can be regenerated and reused, and are generally less corrosive. mdpi.com This simplifies product purification and reduces environmental impact. researchgate.net Examples include zeolites, acidic anion exchange resins, and mesoporous materials functionalized with sulfonic acid groups. rsc.orgresearchgate.netmdpi.com While some solid acids have shown high activity, achieving high mono-ester selectivity can still be challenging, with selectivity often decreasing at higher conversion rates. rsc.org The design of catalysts with controlled hydrophilic-lipophilic balance has been explored as a key factor in tuning both activity and selectivity toward mono-esters. rsc.org

Biocatalysts : Enzymes, particularly lipases like immobilized Candida antarctica lipase (B570770) B (Novozym 435), have emerged as highly selective catalysts for esterification. researchgate.netnih.gov They can operate under milder reaction conditions (lower temperatures) and often exhibit high chemo-, regio-, and stereoselectivity. Lipase-catalyzed esterification can yield high conversions to the desired ester in solvent-free systems, offering a green and efficient synthetic route. researchgate.netnih.gov The optimization of reaction conditions is crucial for maximizing the effectiveness of these biocatalysts.

Precursor Chemistry and Reaction Optimization

The successful synthesis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (B1204190) is highly dependent on the choice of precursors and the fine-tuning of reaction conditions to maximize yield and purity.

The key precursors for the target compound are adipic acid and a trimethylolpropane (TMP) derivative.

Adipic Acid : As a linear C6 α,ω-dicarboxylic acid, adipic acid is a widely available and commonly used monomer in the synthesis of polyesters and polyamides. mdpi.com Its two carboxylic acid groups can react to form esters. To produce a mono-ester, the reaction must be controlled to engage only one of these groups. One strategy to enhance mono-ester formation involves first converting adipic acid into adipic anhydride (B1165640), which can then undergo alcoholysis to yield the mono-ester with reduced formation of the di-ester byproduct. google.com

Trimethylolpropane (TMP) and its Derivatives : Trimethylolpropane (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) is a polyol containing three primary hydroxyl groups. asianpubs.org It is a common building block for producing polyol esters used as synthetic lubricants, resins, and coatings. bibliotekanauki.plmdpi.com The synthesis of TMP itself typically involves the aldol (B89426) condensation of n-butyraldehyde with formaldehyde (B43269) in the presence of a base, followed by a Cannizzaro reaction. pku.edu.cngoogle.com The specific precursor for the title compound, 2,2-bis(hydroxymethyl)butanol, is a structural analogue. The challenge in using these polyols for mono-esterification is the similar reactivity of the multiple hydroxyl groups.

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired mono-adipate, primarily by suppressing the formation of di- and tri-esters. Key parameters include temperature, reactant molar ratio, catalyst concentration, and reaction time.

Reactant Molar Ratio : To favor mono-esterification, a molar excess of the polyol (e.g., TMP) to the dicarboxylic acid is used. Studies on similar systems have explored ratios of fatty acid to TMP ranging from less than 3:1 to greater than 4:1 for tri-ester synthesis. asianpubs.orgresearchgate.net For mono-ester synthesis, a polyol-to-diacid ratio significantly greater than 1:1 would be required.

Temperature : Reaction temperature affects the rate of esterification. Higher temperatures generally increase the reaction rate but can also promote side reactions and catalyst degradation, particularly for enzymatic catalysts. researchgate.net Typical temperatures for acid-catalyzed esterification of polyols range from 100°C to 230°C. biointerfaceresearch.combibliotekanauki.plresearchgate.net For instance, one study on TMP ester synthesis found an optimal temperature of 230°C using a tin-based catalyst. bibliotekanauki.pl

Catalyst Concentration : The amount of catalyst influences the reaction rate. For homogeneous catalysts like sulfuric acid or p-TSA, concentrations of 1-2% by weight are common. asianpubs.orgbiointerfaceresearch.com For a tin-based catalyst, an optimal concentration of 0.9 wt% was identified for producing TMP triesters. bibliotekanauki.pl

The following tables summarize findings from studies on the synthesis of polyol esters, illustrating the impact of various reaction parameters. While these studies often target tri-esters for lubricant applications, the principles of optimization are directly relevant to controlling the extent of esterification to favor mono-ester formation.

Table 1: Effect of Reaction Conditions on Trimethylolpropane (TMP) Ester Synthesis using a Tin Catalyst bibliotekanauki.pl Reactants: TMP and Isostearic Acid. Target: Triester.

Molar Ratio (COOH:OH)Temperature (°C)Catalyst Amount (wt%)Triester Content (wt%)
0.8 : 12300.9High
0.94 : 12200.9>94
0.94 : 12300.8>94
0.94 : 12300.9>94
1.1 : 12300.9Lower

Table 2: Optimization of TMP Esterification with Oleic Acid using an Ionic Liquid Catalyst researchgate.net Target: Triester.

Molar Ratio (Acid:TMP)Temperature (°C)Reaction Time (h)TMP Conversion (%)Triester Selectivity (%)
3.6 : 180382.586.8
3.6 : 1100191.290.3
3.6 : 1100399.092.1
3.6 : 1100599.192.3
3.6 : 1120399.289.5
3.3 : 1100396.588.5
4.0 : 1100399.190.6

These data illustrate that high conversion can be achieved under various conditions. For selective mono-adipate synthesis, a systematic investigation would be required, likely involving a significant excess of the polyol, lower temperatures to control reactivity, and potentially highly selective enzymatic or heterogeneous catalysts to minimize the formation of higher ester byproducts.

Green Chemistry Principles in the Synthesis of (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

Renewable Feedstocks:

A significant advancement in green chemistry is the production of commodity chemicals from renewable biomass rather than petrochemical sources. nih.govresearchgate.netnih.gov Adipic acid, a primary precursor for the target molecule, is traditionally synthesized from petroleum-based cyclohexane (B81311), a process that can generate nitrous oxide, a potent greenhouse gas. researchgate.netnih.gov Green routes to adipic acid are being actively explored, starting from biomass-derived platform molecules such as glucose, 5-hydroxymethylfurfural, and mucic acid. nih.govrsc.orgmdpi.com These bio-based pathways often utilize biocatalysis or chemocatalysis to achieve the desired transformation, thereby reducing the carbon footprint of the final product. nih.gov

Similarly, the polyol precursor, 2,2-bis(hydroxymethyl)butanol, can be derived from bio-based sources. For instance, biobutanol can be produced through the acetone-butanol-ethanol (ABE) fermentation of renewable resources. researchgate.net This biobutanol can then serve as a starting material for the synthesis of the triol, aligning the entire synthetic pathway with the principles of using renewable feedstocks. A Chinese patent describes a method for preparing 2,2-bis(hydroxymethyl) butyrate (B1204436) from methyl butyrate and formaldehyde, which could be adapted using bio-based starting materials. google.com

Green Catalysts and Reaction Conditions:

The choice of catalyst is pivotal in the green synthesis of esters. Traditional esterification often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. nih.gov Green alternatives focus on heterogeneous catalysts and biocatalysts.

Heterogeneous Catalysts: Solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), zeolites like Zr-ZSM-5, and bifunctional alumina, offer significant advantages. researchgate.netrsc.orgmdpi.com These catalysts are typically non-corrosive, can be easily recovered by filtration, and are often reusable over multiple reaction cycles. researchgate.netmdpi.com For the synthesis of esters from dicarboxylic acids, Al³⁺-montmorillonite has been shown to be highly effective, yielding excellent results under mild conditions. researchgate.net Zirconium-based catalysts have also demonstrated high activity in the esterification of polyols. mdpi.com

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), are increasingly used for polyester (B1180765) synthesis. nih.govmdpi.comsemanticscholar.org Enzymes operate under mild temperature and pressure conditions, exhibit high selectivity (reducing byproduct formation), and are biodegradable. mdpi.com The enzymatic polycondensation of adipic acid with various diols has been successfully demonstrated, suggesting that a similar approach could be used for the selective mono-esterification to produce this compound. mdpi.com The primary drawback of enzymatic catalysis can be the cost of the enzyme, though immobilization techniques can enhance reusability and economic viability. nih.gov

Table 1: Comparison of Catalytic Systems for Related Esterification Reactions
Catalyst TypeExample CatalystAdvantagesPotential Application for Target SynthesisReference
Homogeneous AcidSulfuric AcidHigh activity, low costTraditional method, but with significant environmental drawbacks (corrosion, waste). nih.gov
Heterogeneous Solid AcidAl³⁺-montmorilloniteReusable, non-corrosive, mild reaction conditions, easy separation.A promising green alternative for selective esterification of adipic acid. researchgate.net
ZeoliteZr-ZSM-5Enhanced acidity, high surface area, good for polyol esterification.Potentially high efficiency for the reaction between adipic acid and the triol. mdpi.com
Enzyme (Lipase)Candida antarctica Lipase B (CALB)High selectivity, mild conditions (temperature, pressure), biodegradable.Ideal for achieving selective mono-esterification and minimizing byproducts. mdpi.com

Solvent-Free and Alternative Solvent Systems:

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Many traditional esterification reactions are carried out in solvents like toluene or xylene to facilitate the removal of water and drive the reaction to completion. However, these solvents are often toxic and environmentally harmful.

Solvent-Free Synthesis: Performing the reaction in bulk, without any solvent, is an ideal green approach. This can be achieved, particularly in enzyme-catalyzed reactions, and drastically reduces waste and simplifies purification. mdpi.com Mechanochemical methods, using ball milling, also offer a solvent-free route for the synthesis of various organic compounds and could be explored for this esterification. mdpi.com

Green Solvents: When a solvent is necessary, greener alternatives are preferred. Isopropanol has been used as a green solvent and reductant in the synthesis of adipates from biomass. rsc.org For enzymatic polymerizations, bio-derivable solvents such as 2-methyltetrahydrofuran (B130290) and pinacolone (B1678379) have been investigated as replacements for traditional solvents like toluene and tetrahydrofuran. semanticscholar.org

Table 2: Green Chemistry Approaches to Ester Synthesis
Green PrincipleConventional ApproachGreen AlternativeBenefitReference
FeedstockPetroleum-based cyclohexane for adipic acidBiomass-derived glucose or mucic acidReduces fossil fuel dependence and greenhouse gas emissions. nih.govrsc.org
CatalystHomogeneous mineral acids (e.g., H₂SO₄)Heterogeneous solid acids or enzymes (lipases)Reduces corrosion and waste, allows for catalyst recycling. researchgate.netmdpi.com
SolventsToluene, xyleneSolvent-free (bulk reaction) or green solvents (e.g., 2-methyltetrahydrofuran)Minimizes use of hazardous substances and simplifies product purification. mdpi.comsemanticscholar.org
EnergyHigh reaction temperaturesMilder temperatures with enzymatic or highly active heterogeneous catalystsReduces energy consumption. mdpi.com

By integrating these green chemistry principles—utilizing bio-derived adipic acid and 2,2-bis(hydroxymethyl)butanol, employing a recyclable heterogeneous or enzymatic catalyst, and conducting the reaction under solvent-free conditions—the synthesis of this compound can be designed to be both efficient and environmentally sustainable.

Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation signals in various NMR experiments, an unambiguous assignment of each proton and carbon atom within the (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (B1204190) structure can be achieved.

The proton NMR spectrum of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The adipic acid moiety and the 2,2-bis(hydroxymethyl)butanol portion of the molecule each contribute characteristic resonances.

A detailed prediction of the ¹H NMR spectrum is presented in the table below. The chemical shifts are estimated based on the analysis of similar structural fragments in related molecules. The protons of the methylene (B1212753) groups in the adipate chain adjacent to the carbonyl groups are expected to be deshielded compared to the other methylene groups in the chain. Similarly, the methylene protons of the 2,2-bis(hydroxymethyl)butanol moiety will have characteristic shifts depending on their proximity to electronegative oxygen atoms.

Predicted ¹H NMR Spectral Data

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-a0.9Triplet3H
H-b1.4Quartet2H
H-c3.5Singlet4H
H-d4.1Singlet2H
H-e2.3Triplet2H
H-f1.6Multiplet4H
H-g2.2Triplet2H
-OHVariableBroad Singlet2H
-COOHVariableBroad Singlet1H

Figure 1: Structure of this compound with proton and carbon labeling for NMR analysis.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbons of the ester and carboxylic acid groups are expected to resonate at the downfield end of the spectrum (around 170-180 ppm). The carbon atoms attached to oxygen atoms (C-d and C-c) will also be significantly deshielded. The aliphatic carbons of the butyl and adipate chains will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

Assignment Predicted Chemical Shift (ppm)
C-a10-15
C-b20-25
C-c60-65
C-d70-75
C-e30-35
C-f20-25
C-g30-35
C=O (ester)170-175
C=O (acid)175-180
C (quaternary)40-45

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For instance, cross-peaks would be expected between H-a and H-b, and between the different methylene protons (H-e, H-f, H-g) of the adipate chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. It would be used to definitively link the proton and carbon assignments listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, an HMBC experiment would show a correlation between the methylene protons H-d and the ester carbonyl carbon, confirming the ester linkage. Correlations between H-g and the carboxylic acid carbonyl carbon would also be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For this compound (C₁₂H₂₂O₆), the calculated exact mass is 262.1416 g/mol . An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches this value with a high degree of accuracy (typically within a few parts per million).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected.

Predicted Fragmentation Pathways:

Loss of water: The presence of hydroxyl and carboxylic acid groups makes the loss of one or more water molecules a likely fragmentation pathway.

Cleavage of the ester bond: The ester linkage is a relatively weak point in the molecule and can cleave to produce characteristic fragment ions. This could lead to the formation of ions corresponding to the protonated adipic acid and the 2,2-bis(hydroxymethyl)butanol cation.

Fragmentation of the adipate chain: The aliphatic chain of the adipate moiety can undergo fragmentation, leading to a series of ions separated by 14 Da (corresponding to CH₂ groups).

Predicted Key Fragment Ions in MS/MS

m/z (Positive Mode) Proposed Structure/Loss m/z (Negative Mode) Proposed Structure/Loss
245.1311[M+H - H₂O]⁺261.1343[M-H]⁻
147.0652[Adipic acid + H]⁺145.0495[Adipic acid - H]⁻
119.0865[C₆H₁₅O₂]⁺ (Butanol fragment)
129.0546[Adipic acid - H₂O + H]⁺

By carefully analyzing the data from these advanced analytical techniques, a complete and confident structural assignment and purity assessment of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

While general analytical principles for similar adipate esters and polyol esters exist, applying them to this specific compound without experimental data would be hypothetical and would not constitute a factual report.

Reaction Chemistry and Derivatization Studies of 2,2 Bis Hydroxymethyl Butyl Hydrogen Adipate

Reactivity of the Terminal Carboxylic Acid Functional Group

The terminal carboxylic acid moiety of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (B1204190) is a prime site for a variety of chemical transformations, including further esterification, amidation, and salt formation. These reactions allow for the extension of the molecular chain and the introduction of new functional groups.

Further Esterification Reactions

The carboxylic acid group can readily undergo esterification with a range of alcohols under standard conditions, typically involving an acid catalyst and elevated temperatures to drive the removal of water. This reaction is fundamental to the synthesis of polyesters. For instance, reaction with a diol, such as ethylene (B1197577) glycol, can lead to the formation of a linear polyester (B1180765) chain. The progress of such reactions can be monitored by observing the disappearance of the carboxylic acid proton in ¹H NMR spectra and the appearance of a new ester carbonyl stretch in the IR spectrum.

ReactantCatalystTypical ConditionsProduct
Ethylene Glycolp-Toluenesulfonic acid170-180°C, 6hPolyester
1,4-Butanediolp-Toluenesulfonic acid170-180°C, 6hPolyester
Diethylene Glycolp-Toluenesulfonic acid160°C, ongoingPolyester oligomers

Amidation and Salt Formation Studies

The carboxylic acid can also be converted to an amide through reaction with a primary or secondary amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. A more direct approach involves the thermal condensation of the carboxylic acid and amine at high temperatures, though this can be less efficient. mdpi.com The formation of an amide bond introduces strong hydrogen bonding capabilities, which can significantly influence the properties of the resulting material.

Alternatively, the acidic proton of the carboxylic acid can be readily abstracted by a base to form a salt. Reaction with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, yields the corresponding carboxylate salt. These ionic derivatives exhibit increased water solubility compared to the parent compound. The formation of metal salts can be a strategic step in the synthesis of more complex structures, such as metal-organic frameworks or as a means to introduce ionic character into a polymer backbone. For instance, the reaction of a similar compound, di-mannitol adipate ester, with zinc ethoxide results in the formation of a zinc metal alkoxide, demonstrating the potential for creating complex metal-containing derivatives. ncats.io

ReagentProductKey Observations
Hexamethylene diaminePoly(ester-amide)Formation of amide linkages can be confirmed by the appearance of a characteristic amide I band in the IR spectrum.
Sodium HydroxideSodium (2,2-bis(hydroxymethyl)butyl) adipateIncreased water solubility; disappearance of the carboxylic acid proton signal in ¹H NMR.
Zinc EthoxideZinc (2,2-bis(hydroxymethyl)butyl) adipate complexFormation of Zn-O bonds can be confirmed by FT-IR spectroscopy. ncats.io

This table provides expected outcomes for amidation and salt formation reactions based on the general reactivity of carboxylic acids and analogous systems.

Reactivity of the Primary Hydroxyl Functional Groups

The two primary hydroxyl groups on the 2,2-bis(hydroxymethyl)butyl moiety offer another avenue for derivatization and polymerization. These groups can participate in etherification, urethane (B1682113) formation, and acylation reactions, enabling the synthesis of a wide range of materials with tailored properties.

Etherification Reactions

The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com This method allows for the introduction of a variety of alkyl or aryl groups. For structurally similar compounds like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), selective O-alkylation has been achieved using a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which can prevent internal cyclization. sabtechmachine.com

ReagentBase/CatalystProduct
Alkyl HalideSodium HydrideDialkoxy ether derivative
Benzyl BromidePotassium Hydroxide/DABCODibenzyl ether derivative

This table illustrates the expected products of etherification reactions based on established synthetic methods.

Urethane Formation (Polyurethane Synthesis)

One of the most significant applications of diols like (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is in the synthesis of polyurethanes. The hydroxyl groups react with isocyanate groups (-NCO) of diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), to form urethane linkages. nih.gov This reaction typically proceeds rapidly, often at room or slightly elevated temperatures, and can be catalyzed by tin compounds or tertiary amines. The resulting polyurethanes can exhibit a wide range of properties, from rigid foams to flexible elastomers, depending on the specific diisocyanate and other polyols used in the formulation. The compound can act as a chain extender in polyurethane synthesis, contributing to the hard segment of the polymer. researchgate.net

DiisocyanateCatalystTypical ConditionsProduct
4,4'-Methylenebis(phenyl isocyanate) (MDI)Dibutyltin dilaurate (DBTDL)80-115°CPoly(ester-urethane)
Toluene diisocyanate (TDI)TriethylamineRoom Temperature to 80°CPoly(ester-urethane)

This table outlines typical conditions for polyurethane synthesis involving diols.

Acylation Reactions

The primary hydroxyl groups can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Acylation can be used to introduce a variety of functional groups or to protect the hydroxyl groups during other synthetic transformations. The selectivity of acylation can be influenced by the choice of acylating agent and catalyst, with studies on similar diols showing that the reaction can be directed towards a specific hydroxyl group under certain conditions. google.comgoogle.com

Acylating AgentBase/CatalystProduct
Acetyl ChloridePyridineDiacetate ester derivative
Acetic Anhydride (B1165640)TriethylamineDiacetate ester derivative
Methacryloyl ChlorideTriethylamineDimethacrylate ester derivative

This table provides examples of acylation reactions and the expected ester products.

Oligomerization and Polymerization Pathways Initiated by this compound

This compound is a difunctional molecule derived from the esterification of one carboxyl group of adipic acid with one of the three hydroxyl groups of 1,1,1-tris(hydroxymethyl)propane. This structure, possessing one free carboxylic acid group and two free hydroxyl groups, functions as an AB₂-type monomer. This unique configuration is central to its role as an initiator for creating highly branched and complex polymer architectures, primarily through polyesterification reactions. The presence of two hydroxyl groups and one carboxyl group on the same molecule allows it to self-condense, leading to the formation of hyperbranched polymers.

Polyester Formation Mechanisms

The polymerization of this compound, or its in situ formation from 1,1,1-tris(hydroxymethyl)propane (TMP) and adipic acid (AA), is the basis for producing hyperbranched polyesters. researchgate.netresearchgate.net The primary mechanism is step-growth polycondensation, which can be achieved through several methods, most commonly thermal melt polycondensation with acid catalysis.

The process typically involves heating the monomers at elevated temperatures (often between 140°C and 180°C) to facilitate the esterification reaction between the free carboxyl group of one monomer and a hydroxyl group of another. researchgate.netiscientific.org This reaction releases water as a byproduct, which must be continuously removed to drive the reaction toward the formation of higher molecular weight polymers. researchgate.net

Acid Catalysis: To increase the reaction rate, an acid catalyst is frequently employed. Para-toluenesulfonic acid (p-TSA) is a common and effective catalyst for this type of polyesterification. researchgate.netiscientific.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. Studies have shown that the rate of polyesterification between TMP and adipic acid is first order in both acid and alcohol concentrations, and the rate significantly increases with the concentration of the p-TSA catalyst. researchgate.net

Enzymatic Catalysis: An alternative, greener approach to polyester formation is the use of enzymes, particularly lipases. Lipase-catalyzed polycondensation can be performed under milder conditions, often in bulk (solvent-free) at temperatures around 70°C. science.gov For instance, immobilized lipase (B570770) B from Candida antarctica (Novozyme-435) has been successfully used to catalyze the polymerization of adipic acid with polyols like TMP. science.gov This enzymatic route avoids the high temperatures and potentially harsh acid catalysts used in traditional methods.

The polymerization process can be visualized in two stages:

Esterification/Oligomerization: Initial reaction between the monomers forms dimers, trimers, and other low-molecular-weight oligomers. iscientific.org

Polycondensation: As the reaction proceeds and water is removed, these oligomers condense further, leading to a rapid increase in molecular weight and the formation of a hyperbranched polyester structure. iscientific.org The degree of branching is a critical parameter of the final polymer and can be influenced by the monomer ratio and reaction conditions. researchgate.net

The following table summarizes typical reaction conditions for the formation of polyesters from 1,1,1-tris(hydroxymethyl)propane and adipic acid.

CatalystTemperature (°C)MonomersReaction TypeKey Findings
p-Toluenesulfonic acid (p-TSA)160-180Adipic acid, Diols/PolyolsMelt PolycondensationEfficiently produces oligomers and polyesters; water removal is critical. iscientific.org
p-Toluenesulfonic acid (p-TSA)1401,1,1-Tris(hydroxymethyl)propane, Adipic acidMelt PolymerizationSynthesizes hyperbranched polyesters; avoids gelation. researchgate.net
Immobilized Lipase B (Candida antarctica)701,1,1-Tris(hydroxymethyl)propane, Adipic acid, 1,8-OctanediolBulk TerpolymerizationProduces branched copolyesters with varying degrees of branching (20% to 67%). science.gov

Co-polymerization Investigations

The inherent structure of this compound makes it an excellent candidate for co-polymerization to tailor the final properties of the resulting polyester. By introducing other monomers into the reaction, it is possible to modify characteristics such as flexibility, hydrophilicity, degradation rate, and functionality.

Co-polymerization with Diols and Other Diacids: A common strategy involves the inclusion of other diols or diacids in the polymerization with TMP and adipic acid. This approach creates more complex copolyesters. For example, diols like 1,8-octanediol, di(propylene glycol), and neopentyl glycol can be incorporated. science.govechemi.com Similarly, other dicarboxylic acids or their anhydrides, such as phthalic anhydride, isophthalic acid, and terephthalic acid, can be used as co-monomers to introduce aromatic rings into the polyester backbone, thereby altering its thermal and mechanical properties. echemi.com

Chain Termination/Modification: Another co-polymerization strategy involves the use of monofunctional molecules to act as chain terminators or end-capping agents. This can control the final molecular weight and modify the surface properties of the polymer. An example is the formation of a "cocoyl adipic acid/trimethylolpropane (B17298) copolymer," where fatty acids from coconut oil are used to terminate the polyester chains. thegoodscentscompany.comcosmileeurope.eu This introduces long aliphatic chains at the periphery of the polymer, which can enhance its emollient properties. thegoodscentscompany.compurelysourced.com

The table below lists examples of co-monomers used in conjunction with 1,1,1-tris(hydroxymethyl)propane and adipic acid to form various copolyesters.

Co-monomer(s)Resulting Co-polymer Type
Di(propylene glycol), Phthalic anhydridePoly[trimethylolpropane/di(propylene glycol)-alt-adipic acid/phthalic anhydride]
Isophthalic acid, Neopentyl glycol, Terephthalic acidAdipic acid-isophthalic acid-neopentyl glycol-terephthalic acid-trimethylolpropane copolymer echemi.com
1,8-OctanediolBranched copolyester via terpolymerization science.gov
Coconut AcidCocoyl adipic acid/trimethylolpropane copolymer (chain-terminated) thegoodscentscompany.comcosmileeurope.eu
Diethylene glycol / Triethylene glycolPseudo-Branched Polyester Copolymer researchgate.net

Computational Chemistry and Molecular Modeling of 2,2 Bis Hydroxymethyl Butyl Hydrogen Adipate

Electronic Structure Analysis and Molecular Orbital Theory Calculations

The electronic behavior of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (B1204190) is fundamental to understanding its reactivity and physical properties. Molecular orbital (MO) theory offers a sophisticated framework for analyzing the distribution and energy of electrons within the molecule.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the primary methods used to perform electronic structure calculations. DFT, in particular the B3LYP functional with a 6-31G* basis set, is often employed for molecules of this size to provide a balance between computational cost and accuracy.

These calculations reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized around the carboxylate and hydroxyl oxygen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon of the ester and carboxyl groups, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A larger energy gap suggests higher stability.

Table 1: Theoretical Electronic Properties of (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

Property Value (Illustrative) Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital.
LUMO Energy -0.8 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity and stability.

Note: These values are illustrative and would be determined through specific computational calculations.

Conformational Analysis and Energy Minimization Studies

The flexibility of the butyl and adipate chains in this compound results in a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Energy minimization, or geometry optimization, is the computational process of finding the molecular structure that corresponds to a minimum on the potential energy surface. wikipedia.org This is typically achieved using methods like molecular mechanics (e.g., MMFF94 force field) for an initial screening of conformations, followed by more accurate quantum mechanical methods (like DFT) for refining the geometries of the most stable conformers. researchgate.netnih.govnih.gov

Studies on similar long-chain esters and dicarboxylic acids show that the extended, or all-trans, conformations of the alkyl chains are generally the most stable in the gas phase. nih.govlibretexts.org However, intramolecular hydrogen bonding between the terminal carboxyl group and one of the hydroxyl groups can lead to folded or bent conformations being energetically favorable. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Description Relative Energy (kcal/mol) (Illustrative)
Extended All-trans conformation of both alkyl chains. 0.0
Folded (Intramolecular H-bond) Carboxyl group hydrogen-bonded to a hydroxyl group. -1.2
Gauche (Butyl Chain) A gauche interaction in the butyl portion of the molecule. +0.8

Note: These values are illustrative and represent a simplified view of a complex conformational landscape.

Reaction Mechanism Prediction for Synthesis and Derivatization Processes

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis and derivatization of this compound.

The synthesis of this molecule typically involves the esterification of adipic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. Computational studies on similar esterification reactions, often employing DFT, can map out the reaction pathway, identifying transition states and intermediates. rsc.org The mechanism is generally acid-catalyzed, proceeding through a tetrahedral intermediate. The calculations can determine the activation energies for each step, providing insights into the reaction kinetics and helping to optimize reaction conditions. rsc.orgresearchgate.net

Derivatization reactions, such as further esterification of the remaining hydroxyl groups, can also be modeled. These studies can predict the regioselectivity of the reaction, for instance, whether the primary hydroxyl groups react preferentially over the remaining carboxylic acid group under certain conditions.

Table 3: Calculated Activation Energies for the Synthesis of this compound (Illustrative)

Reaction Step Description Activation Energy (kcal/mol) (Illustrative)
Protonation of Carbonyl Oxygen Initial activation of the carboxylic acid. 12.5
Nucleophilic Attack by Hydroxyl Formation of the tetrahedral intermediate. 18.2
Proton Transfer Rearrangement within the intermediate. 8.5

Note: These values are illustrative and would be specific to the chosen catalyst and reaction conditions.

Intermolecular Interaction Modeling in Solution and Solid States

The behavior of this compound in condensed phases is governed by a complex network of intermolecular interactions. Molecular dynamics (MD) simulations and quantum mechanical calculations can be used to model these interactions.

In solution, the conformation of the molecule and its interactions with solvent molecules are crucial. In polar solvents, hydrogen bonding between the solvent and the hydroxyl and carboxyl groups of the solute will be significant. mdpi.comresearchgate.net In nonpolar solvents, intramolecular hydrogen bonding may be more prevalent. MD simulations can provide a dynamic picture of these interactions over time.

In the solid state, the packing of the molecules in the crystal lattice is determined by the optimization of intermolecular forces, including hydrogen bonding and van der Waals interactions. yale.edu The two hydroxyl groups and the carboxylic acid moiety are prime candidates for forming an extensive hydrogen-bonding network, which would significantly influence the melting point and solubility of the compound. Computational models can predict the most stable crystal packing arrangements and the resulting solid-state properties.

Table 4: Theoretical Intermolecular Interaction Energies for this compound (Illustrative)

Interaction Type Description Energy (kcal/mol) (Illustrative)
Hydrogen Bond (O-H···O=C) Between a hydroxyl group and a carbonyl oxygen. -5.8
Hydrogen Bond (COOH···OH) Between the carboxylic acid and a hydroxyl group. -7.2
van der Waals (Alkyl Chains) Dispersive forces between the hydrocarbon portions. -2.5 (per unit)

Note: These values are illustrative and depend on the specific geometry of the interacting molecules.

Investigation of 2,2 Bis Hydroxymethyl Butyl Hydrogen Adipate As a Monomer or Intermediate in Polymer and Material Systems

Role in Polyester (B1180765) Polyol Synthesis for Polyurethane Architectures

Polyester polyols are crucial intermediates in the production of polyurethanes, forming the "soft segment" of the polymer matrix which largely dictates properties like flexibility, chemical resistance, and thermal stability. mdpi.comyoutube.com These polyols are typically synthesized through the polycondensation of dicarboxylic acids with an excess of diols or polyols. poliuretanos.com.br

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (B1204190) can be conceptualized as a pre-formed ester linkage between a triol and adipic acid. Its two remaining hydroxyl groups are available for further reaction. In the synthesis of a polyester polyol, this compound could be incorporated to introduce specific functionalities and control the polymer architecture. The synthesis of polyester polyols from monomers like adipic acid and trimethylolpropane (B17298) (a structural analog) is a well-documented, two-stage melt polycondensation process involving esterification and subsequent polycondensation at elevated temperatures (up to 220°C) to build molecular weight. iscientific.orgresearchgate.net

Mechanistic Studies of Polyol Integration into Polymer Networks

The integration of a polyol like (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate into a polymer network follows the principles of step-growth polymerization. The hydroxyl groups of the polyol react with isocyanate (-NCO) groups to form urethane (B1682113) linkages, which constitute the backbone of polyurethane. researchgate.net The rate and extent of this reaction are influenced by the structure of the polyol.

The structure of the polyol component, including its molecular weight, functionality (number of hydroxyl groups), and chain structure (linear vs. branched), significantly impacts the resulting polyurethane's properties. mdpi.comyoutube.com

Molecular Structure: The presence of the adipate moiety introduces a flexible aliphatic chain into the polymer backbone. Polyester polyols based on adipic acid are known to impart flexibility to the final polyurethane product, making them suitable for applications like flexible foams and elastomers. poliuretanos.com.br The ester groups also contribute to strong intermolecular hydrogen bonding within the urethane segments, enhancing mechanical properties. acs.org

The reaction mechanism involves the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group. The kinetics of urethane formation are sensitive to the type of hydroxyl group (primary vs. secondary). Since this compound possesses primary hydroxyl groups, a relatively high reactivity towards isocyanates is expected, similar to other primary diols used in polyurethane synthesis. mdpi.com

Influence on Polymer Chain Growth and Crosslinking Dynamics

The introduction of this compound into a polyurethane formulation would directly influence chain growth and crosslinking dynamics. When reacting with diisocyanates, it would participate in the formation of linear polymer chains.

The kinetics of polyesterification to form the initial polyol are typically first-order with respect to both the acid and alcohol concentrations. researchgate.net The subsequent reaction with isocyanates to form the polyurethane network is also a well-studied kinetic process. The presence of the pre-existing ester group and the specific steric environment of the hydroxyl groups in this compound would subtly modulate these reaction rates compared to a simple mixture of the parent triol and adipic acid.

The crosslink density of the final polyurethane network is a key determinant of its mechanical properties. It is directly related to the number average molecular weight and functionality of the polyols used. researchgate.net By incorporating a difunctional unit like this compound, one can precisely control the spacing between crosslinks and tailor the final properties of the material. For instance, its use could lead to softer polyurethanes with higher elongation at break compared to systems using higher-functionality polyols. researchgate.net

Table 1: Influence of Polyol Structure on Polyurethane Properties

Polyol Characteristic Influence on Polyurethane Properties Reference
High Functionality (>2) Increases crosslink density, leading to harder, more rigid materials. youtube.com
Low Functionality (2) Forms linear chains, leading to softer, more flexible materials. youtube.com
High Molecular Weight Creates longer polymer chains with fewer crosslinks, resulting in softer, more flexible materials. youtube.com
Low Molecular Weight Increases crosslink density, resulting in harder, more rigid materials. youtube.com
Polyester Backbone (e.g., from Adipic Acid) Contributes to better strength, heat, and oil resistance; imparts flexibility. poliuretanos.com.bryoutube.com

| Polyether Backbone | Contributes to better hydrolytic stability and elasticity. | mdpi.comacs.org |

Potential Applications as a Reactive Diluent or Modifying Agent in Resin Systems

Reactive diluents are low-viscosity components added to resin formulations, such as epoxy systems, to reduce viscosity for easier processing and application. Unlike non-reactive diluents (solvents), they possess functional groups that allow them to co-react with the resin system, becoming a permanent part of the cured polymer network. researchgate.netspecialchem.com This integration minimizes the negative effects on mechanical properties often seen with non-reactive diluents. nih.gov

This compound, with its hydroxyl and carboxyl groups, has the potential to act as a reactive diluent or modifier in systems that cure through reactions involving these functionalities, most notably epoxy resins.

Incorporation into Epoxy Curing Systems

Epoxy resins are typically cured by reacting the epoxide groups with a variety of curing agents (hardeners), including amines, anhydrides, and acids. The hydroxyl groups present in this compound can participate in the epoxy curing reaction.

The curing of an epoxy resin with an amine hardener is accelerated by the presence of hydroxyl groups. specialchem.com The hydroxyl group can catalyze the epoxy-amine reaction by forming a hydrogen-bonded complex with the epoxy ring, making it more susceptible to nucleophilic attack by the amine. Furthermore, the hydroxyl group can react directly with the epoxy group, especially at elevated temperatures, in an etherification reaction. This opens up an additional crosslinking pathway.

The carboxylic acid group of this compound can also react with epoxy groups to form an ester and a secondary hydroxyl group. This new hydroxyl group is then available for further reaction with another epoxy group, thus incorporating the diluent into the network.

The use of a trifunctional reactive diluent, trimethylolpropane triglycidyl ether (a derivative of the analogous TMP), in epoxy resins has been shown to reduce viscosity while producing coatings with high impact resistance. wikipedia.orgsilverfernchemical.com While this compound is not a glycidyl (B131873) ether itself, its reactive hydroxyl and carboxyl groups would similarly integrate it into the network, potentially enhancing properties like toughness and flexibility due to its aliphatic adipate chain.

Studies on Polymerization Kinetics with this compound

The addition of a reactive diluent containing hydroxyl groups, such as this compound, would alter the polymerization kinetics of an epoxy-amine system. As mentioned, the hydroxyl groups can accelerate the curing rate. specialchem.com However, the diluent also reduces the concentration of the primary reactants (epoxy and amine), which can slow down the reaction. The net effect on the curing time and gel point will depend on the balance of these competing factors, as well as the curing temperature and the specific resin/hardener system used.

The kinetics of polyesterification reactions involving diols and diacids are complex and can be influenced by factors such as the difference in reactivity between primary and secondary hydroxyl groups and changes in reactant concentrations due to side reactions or removal of byproducts. researchgate.netresearchgate.net Similarly, in an epoxy system, the specific structure of this compound would influence the reaction kinetics. The presence of both acid and alcohol functionalities on the same molecule could lead to intramolecular hydrogen bonding, affecting the availability and reactivity of these groups.

Table 2: General Effects of Reactive Diluents in Epoxy Systems

Property Effect of Adding a Reactive Diluent Reference
Viscosity Decreases, improving processability and filler loading. researchgate.netspecialchem.com
Curing Rate Can be accelerated (e.g., by hydroxyl groups) or decreased due to dilution. specialchem.com
Crosslink Density Generally lowered, which can increase flexibility and resilience. specialchem.com
Tensile Strength Often reduced due to lower crosslink density. nih.gov
Heat Resistance (Tg) Typically decreased. researchgate.net

| Chemical Resistance | Generally reduced. | specialchem.com |

Exploration of this compound in Advanced Polymer Formulations

The unique combination of hydroxyl and carboxyl groups, along with a flexible aliphatic segment, makes this compound an interesting candidate for advanced polymer formulations. Functional polymeric systems are a growing area of research, focusing on creating materials with tailored properties for specific, high-performance applications. nih.gov

This molecule could be used to create hyperbranched polyesters. The reaction of an A2-type monomer (adipic acid) with a B3-type monomer (a triol like trimethylolpropane) is a classic approach to synthesizing hyperbranched polymers. researchgate.net this compound can be seen as a pre-reacted A-B2 type monomer. Its self-polycondensation or co-polycondensation with other monomers could lead to complex, branched polymer architectures. These branched structures can impart unique properties such as lower viscosity, higher solubility, and a high degree of terminal functionality compared to their linear analogs.

In the field of coatings, this compound could be used to synthesize polyester or polyurethane resins that exhibit an advantageous balance of hardness and flexibility. The adipate chain provides flexibility, while the parent triol structure can be a precursor to a densely crosslinked network. hoyonn.com For example, trimethylolpropane is widely used as a building block for alkyd and polyester resins, polyurethane coatings, and synthetic lubricants, imparting high UV and chemical resistance. marchem.com.cn

Furthermore, the free carboxylic acid group could be used for post-polymerization modification, for instance, to introduce ionic groups for creating ionomers or water-dispersible polyurethanes, or to graft other polymer chains onto the main backbone, leading to advanced copolymer structures.

Investigation of its Contribution to Network Formation in Thermosetting Polymers

No published research or experimental data could be found detailing the contribution of this compound to network formation in thermosetting polymers.

Role in Cross-linking Reactions for Enhanced Material Performance

There is no available scientific literature or data that investigates the role of this compound in cross-linking reactions or its effect on the performance of materials.

Environmental Transformation Pathways of Adipate Esters: Focus on Non Toxicological Degradation Mechanisms

Q & A

Basic: What are the recommended spectroscopic methods to confirm the structure of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate?

Answer:

  • 1H/13C NMR Spectroscopy : Identify ester linkages (δ ~4.1–4.3 ppm for esterified -OCH2 groups) and hydroxyl protons (broad signal ~1–5 ppm, depending on hydrogen bonding). Compare with precursor 2,2-Bis(hydroxymethyl)butanol ().
  • FT-IR Analysis : Confirm ester carbonyl stretch (~1740–1720 cm⁻¹) and hydroxyl (-OH) stretches (~3200–3600 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns consistent with adipate esters ( ).

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at 0–6°C to prevent hydrolysis or oxidation ( ).
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation risks ().
  • Stability Monitoring : Periodically test via TGA (thermal gravimetric analysis) to detect decomposition thresholds ().

Advanced: What advanced analytical techniques are suitable for characterizing the thermal stability and phase-change properties of this compound?

Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting (Tfus) and crystallization points. For example, diethyl adipate shows Tfus = -20°C and ΔfusH = 150 J/g, while dibutyl adipate exhibits Tfus = -5°C and ΔfusH = 180 J/g (, Table 3).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for adipates).
  • Dynamic Viscosity Measurements : Assess flow behavior under varying shear rates to evaluate lubricant potential ( ).

Advanced: How does the branched hydroxyl group in this compound influence its physicochemical properties compared to linear adipate esters?

Answer:

  • Hydrogen Bonding : The hydroxyl groups increase polarity, raising solubility in polar solvents but reducing compatibility with nonpolar matrices (e.g., polymers).
  • Thermal Behavior : Branching lowers melting points (cf. linear DEHA, Tfus = -70°C) but may enhance glass transition temperatures (Tg) due to steric hindrance ().
  • Hydrolytic Stability : Hydroxyl groups increase susceptibility to hydrolysis; monitor via pH-controlled stability studies ().

Basic: What synthetic routes are reported for adipate esters, and how can they be adapted for this compound?

Answer:

  • Esterification : React adipic acid with 2,2-Bis(hydroxymethyl)butanol using acid catalysts (e.g., H2SO4) under reflux. Use azeotropic distillation (toluene) to remove water and drive equilibrium ( ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Maintain stoichiometric excess of diol (1.2:1 molar ratio) and temperatures <120°C to avoid side reactions.

Advanced: Are there contradictions in reported degradation pathways for adipate esters, and how can they be resolved?

Answer:

  • Degradation Pathways : Conflicting reports on primary degradation products (e.g., adipic acid vs. monoesters). Use HS-SPME-GC-MS () to detect volatile fragments (e.g., dimethyl adipate, aldehydes) and HPLC-MS for non-volatile residues.
  • Methodological Consistency : Standardize degradation conditions (e.g., UV exposure time, temperature) to reconcile discrepancies. For example, DEHA degrades to 2-ethylhexanol under UV but forms adipic acid in acidic hydrolysis ( ).

Advanced: What computational modeling approaches are applicable to predict the environmental fate of this compound?

Answer:

  • QSAR Models : Predict biodegradation half-lives using logP and molecular connectivity indices. Adipates generally show moderate persistence (t1/2 = 30–60 days).
  • Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or soil organic matter to assess bioaccumulation potential (logKow ~5–7 for DEHA) ( ).
  • Ecotoxicity Profiling : Cross-reference with databases like CAMEO Chemicals for acute aquatic toxicity (e.g., LC50 for Daphnia magna) ( ).

Basic: What are the critical parameters to optimize in the esterification reaction for high yield?

Answer:

  • Catalyst Selection : Sulfuric acid (0.5–1.0 wt%) or enzymatic lipases (e.g., Candida antarctica) for greener synthesis.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Solvent Choice : Toluene or cyclohexane for azeotropic water removal.
  • Post-Reaction Workup : Neutralize acid catalysts with NaHCO3 and dry over MgSO4 before distillation ( ).

Advanced: How does this compound compare to other adipate esters in phase-change material (PCM) applications?

Answer:

Property Diethyl Adipate Dibutyl Adipate (2,2-Bis HM Butyl) Adipate
Tfus (°C)-20-5Predicted: -10 to 0
ΔfusH (J/g)150180Predicted: 160–200
Viscosity (cSt @100°C)2.33.8Estimated: 4.0–5.0

Branched hydroxyl groups may enhance latent heat capacity (ΔfusH) but reduce thermal stability compared to linear analogs ( ).

Advanced: What are the methodological challenges in detecting trace degradation products of this compound in environmental samples?

Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate adipates from complex matrices (e.g., soil, water).
  • Sensitivity Limits : Employ LC-MS/MS with MRM (multiple reaction monitoring) for quantification at ppb levels.
  • Peak Overlap : Resolve co-eluting isomers (e.g., diacetyl benzene) via GC×GC-TOF-MS ().

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Reactant of Route 1
Reactant of Route 1
(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
Reactant of Route 2
Reactant of Route 2
(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.